molecular formula C16H13BF7N3OS B1665631 5H-Pyrido(1',2':4,5)(1,2,4)thiadiazino(2,3-a)benzimidazol-13-ium, 4-methyl-3-(2,2,2-trifluoroethoxy)-, tetrafluoroborate(1-) CAS No. 111712-16-4

5H-Pyrido(1',2':4,5)(1,2,4)thiadiazino(2,3-a)benzimidazol-13-ium, 4-methyl-3-(2,2,2-trifluoroethoxy)-, tetrafluoroborate(1-)

Cat. No. B1665631
M. Wt: 439.2 g/mol
InChI Key: IXVZBEYWFWRNJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AG 2000 is a biochemical.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity: Benzimidazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for antimicrobial activity. These compounds have shown promising in vitro antimicrobial effects, indicating potential applications in treating microbial infections (Badawey & Gohar, 1992).

Synthesis and Chemical Properties

  • Chemical Synthesis Techniques: The synthesis of azolo[a]pyridines, including compounds structurally related to the specified compound, has been explored, providing insights into chemical reactions and synthesis methods useful in pharmaceutical and material science (Potikha, Turelik, & Kovtunenko, 2012).
  • Electrosynthesis Methods: Research has focused on optimizing the electrosynthesis of related pyren-1yl-azolium salts, aiming to reduce waste and improve efficiency. This has implications for sustainable chemical synthesis in various scientific fields (Robillard et al., 2015).

Anticancer Potential

  • Anticancer Agent Development: Benzimidazole compounds linked with triazolo-thiadiazoles and triazolo-thiadiazines, similar in structure to the specified compound, have been synthesized and evaluated for anticancer properties. These compounds have shown significant growth inhibition in various cancer cell lines, indicating potential as anticancer agents (Husain et al., 2013).

Diuretic and Saliuretic Activities

  • Diuretic and Saliuretic Research: Studies have been conducted on related 5H-thiazolo[3,2-a]pyrido[3,2-e]pyrimidine derivatives to assess their diuretic and saliuretic activities, contributing to the understanding of these compounds in renal and cardiovascular health (Monge et al., 1990).

properties

CAS RN

111712-16-4

Product Name

5H-Pyrido(1',2':4,5)(1,2,4)thiadiazino(2,3-a)benzimidazol-13-ium, 4-methyl-3-(2,2,2-trifluoroethoxy)-, tetrafluoroborate(1-)

Molecular Formula

C16H13BF7N3OS

Molecular Weight

439.2 g/mol

IUPAC Name

6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate

InChI

InChI=1S/C16H13F3N3OS.BF4/c1-10-13-8-24-22-12-5-3-2-4-11(12)20-15(22)21(13)7-6-14(10)23-9-16(17,18)19;2-1(3,4)5/h2-7H,8-9H2,1H3;/q+1;-1

InChI Key

IXVZBEYWFWRNJA-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC1=C(C=C[N+]2=C1CSN3C2=NC4=CC=CC=C43)OCC(F)(F)F

Canonical SMILES

[B-](F)(F)(F)F.CC1=C(C=C[N+]2=C1CSN3C2=NC4=CC=CC=C43)OCC(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-methyl-3-(2,2,2-trifluoroethoxy)-5H-pyrido(1',2'-4,5)(1,2,,4)thiadiazino-(2,3-a)benzimidazol-13-ium
AG 2000
AG-2000

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H-Pyrido(1',2':4,5)(1,2,4)thiadiazino(2,3-a)benzimidazol-13-ium, 4-methyl-3-(2,2,2-trifluoroethoxy)-, tetrafluoroborate(1-)
Reactant of Route 2
Reactant of Route 2
5H-Pyrido(1',2':4,5)(1,2,4)thiadiazino(2,3-a)benzimidazol-13-ium, 4-methyl-3-(2,2,2-trifluoroethoxy)-, tetrafluoroborate(1-)
Reactant of Route 3
5H-Pyrido(1',2':4,5)(1,2,4)thiadiazino(2,3-a)benzimidazol-13-ium, 4-methyl-3-(2,2,2-trifluoroethoxy)-, tetrafluoroborate(1-)
Reactant of Route 4
5H-Pyrido(1',2':4,5)(1,2,4)thiadiazino(2,3-a)benzimidazol-13-ium, 4-methyl-3-(2,2,2-trifluoroethoxy)-, tetrafluoroborate(1-)
Reactant of Route 5
5H-Pyrido(1',2':4,5)(1,2,4)thiadiazino(2,3-a)benzimidazol-13-ium, 4-methyl-3-(2,2,2-trifluoroethoxy)-, tetrafluoroborate(1-)
Reactant of Route 6
5H-Pyrido(1',2':4,5)(1,2,4)thiadiazino(2,3-a)benzimidazol-13-ium, 4-methyl-3-(2,2,2-trifluoroethoxy)-, tetrafluoroborate(1-)

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